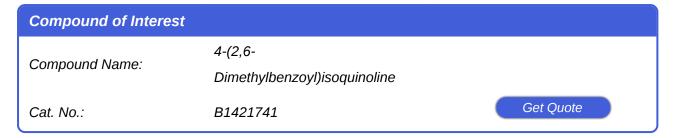


Comparative Guide to the Structure-Activity Relationship of Isoquinoline-Based Kinase Inhibitors

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A Focus on 4-Benzoylisoquinoline Analogs and their Kinase Inhibitory Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline-based compounds as kinase inhibitors. Due to the limited availability of specific studies on **4-(2,6-Dimethylbenzoyl)isoquinoline** analogs, this document draws parallels from structurally related 4-aminoquinazoline and isoquinoline derivatives targeting various protein kinases. The data and methodologies presented herein are synthesized from multiple studies to provide a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity of Isoquinoline and Quinazoline Analogs

The inhibitory activity of isoquinoline and quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the in vitro inhibitory concentrations (IC50) of various analogs against different protein kinases, highlighting key SAR trends.



Compound ID	Scaffold	R1 (Position 4)	R2 (Other Substitutio ns)	Kinase Target	IC50 (nM)
1a'	Pyrazolo[3,4-g]isoquinoline	Н	8-NO2	Haspin	>10,000
1b	Pyrazolo[3,4-g]isoquinoline	Н	8-NO2, N-Me	Haspin	57
1c	Pyrazolo[3,4-g]isoquinoline	Н	8-NO2, N-Et	Haspin	66
3a	Pyrazolo[3,4-g]isoquinoline	Me	8-NO2	Haspin	>1,000
14f	Isoquinoline- tethered Quinazoline	-	Triazole moiety	HER2	(SKBR3 cell IC50) 103
Lapatinib	Quinazoline	-	-	HER2	(SKBR3 cell IC50) ~100- 200
Gefitinib	Quinazoline	4-Anilino	6,7- dimethoxy	EGFR	17.1
Osimertinib	Quinazoline	4-Anilino	-	EGFR (T790M)	8.1
Compound 24	4-Anilino- quinazoline	4-Anilino	-	EGFR (T790M)	9.2

Data synthesized from multiple sources for comparative purposes. [1][2]

Key Structure-Activity Relationship Insights

The data presented above, along with findings from various studies on related scaffolds, suggest the following SAR principles for isoquinoline-based kinase inhibitors:



- Substitution at Position 4: The nature of the substituent at the 4-position of the isoquinoline or related quinazoline core is critical for activity. While direct data on a 2,6-dimethylbenzoyl group is scarce, related studies on 4-anilino-quinazolines show that this position is crucial for interaction with the hinge region of the kinase ATP-binding pocket.[3]
- Nitrogen Atoms in the Core: The nitrogen atoms in the isoquinoline and quinazoline rings
 often act as hydrogen bond acceptors, interacting with key residues in the kinase hinge
 region, which is a common feature of type I kinase inhibitors.
- Substitutions on Appended Rings: For analogs with a benzoyl or anilino group at position 4, substitutions on this appended ring system can significantly modulate potency and selectivity. For instance, in EGFR inhibitors, substitutions at the meta-position of the 4-anilino ring are often crucial for activity.
- Gatekeeper Residue Interaction: The size and nature of the substituent at position 4 will
 influence how the inhibitor interacts with the "gatekeeper" residue of the kinase, which is a
 key determinant of selectivity. A bulky group like 2,6-dimethylbenzoyl may provide selectivity
 for kinases with a smaller gatekeeper residue.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the SAR evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during an enzymatic kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

- Kinase enzyme (e.g., Haspin, EGFR)
- Substrate (protein or peptide)
- ATP (Adenosine triphosphate)
- Test compounds (4-(2,6-Dimethylbenzoyl)isoquinoline analogs)



- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add 5 μL of the kinase/substrate solution.
- Add 5 μL of the diluted test compound to the wells.
- Initiate the kinase reaction by adding 5 μL of ATP solution (e.g., final concentration of 10 μM).
- Incubate the reaction mixture at 30°C for 30-60 minutes.
- Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature to deplete the remaining ATP.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.[1]

Cell-Based Proliferation Assay (MTT or CCK-8 Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:



- Cancer cell line (e.g., SKBR3 for HER2, A549 for EGFR)
- Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
- Test compounds
- MTT or CCK-8 reagent
- 96-well plates
- DMSO

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for 72 hours.
- Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.
- If using MTT, add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

Visualizations Simplified EGFR Signaling Pathway



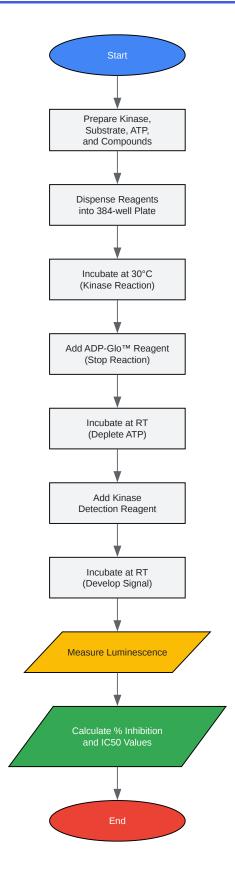


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Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Workflow for In Vitro Kinase Inhibition Assay



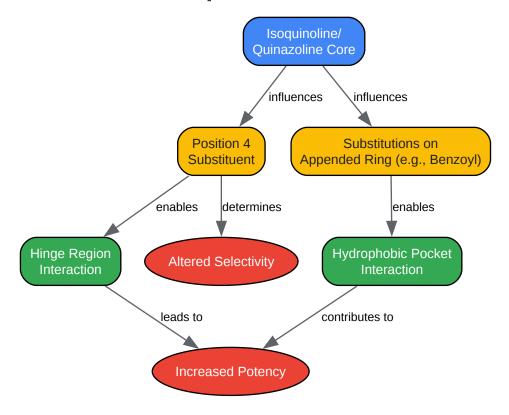


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Caption: Workflow for a typical in vitro kinase inhibition assay.



Logical SAR Relationships for Kinase Inhibitors



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Caption: Logical relationships in the SAR of isoquinoline-based kinase inhibitors.

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